

An In-Depth Technical Guide to the Spectral Data of Benzylchlorodimethylsilane

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Compound of Interest

Compound Name: *Benzylchlorodimethylsilane*

Cat. No.: *B156170*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **benzylchlorodimethylsilane**, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectral data for **benzylchlorodimethylsilane** is crucial for confirming its structure and purity. Below is a summary of the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **benzylchlorodimethylsilane** by providing information about the chemical environment of its protons (^1H NMR) and carbon atoms (^{13}C NMR).

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **benzylchlorodimethylsilane** exhibits characteristic signals corresponding to the aromatic protons of the benzyl group, the methylene protons, and the methyl protons attached to the silicon atom.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~2.20	Singlet	2H	Methylene protons (-CH ₂ -)
~0.40	Singlet	6H	Methyl protons (-Si(CH ₃) ₂)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~138	Quaternary aromatic carbon (C-1)
~128.5	Aromatic CH carbons (C-3, C-5)
~128.3	Aromatic CH carbons (C-2, C-6)
~124.5	Aromatic CH carbon (C-4)
~26	Methylene carbon (-CH ₂ -)
~2	Methyl carbons (-Si(CH ₃) ₂)

Infrared (IR) Spectroscopy

The IR spectrum of **benzylchlorodimethylsilane** displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3030	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C Bending
1250	Strong	Si-CH ₃ Bending
820 - 780	Strong	Si-C Stretch
~800	Strong	Si-Cl Stretch
730, 695	Strong	Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)

Mass spectrometry of **benzylchlorodimethylsilane** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
184	Moderate	[M] ⁺ (Molecular Ion for ³⁵ Cl isotope)
186	Low	[M+2] ⁺ (Molecular Ion for ³⁷ Cl isotope)
169	High	[M - CH ₃] ⁺
91	Very High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl ion)
65	Moderate	[C ₅ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data of **benzylchlorodimethylsilane**.

NMR Spectroscopy

Sample Preparation: A solution of **benzylchlorodimethylsilane** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.

^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As **benzylchlorodimethylsilane** is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl_4) can be prepared and placed in a liquid cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the salt plates or the solvent-filled cell is recorded first and then subtracted from the sample spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}). Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization. Direct infusion via a heated probe may also be used.

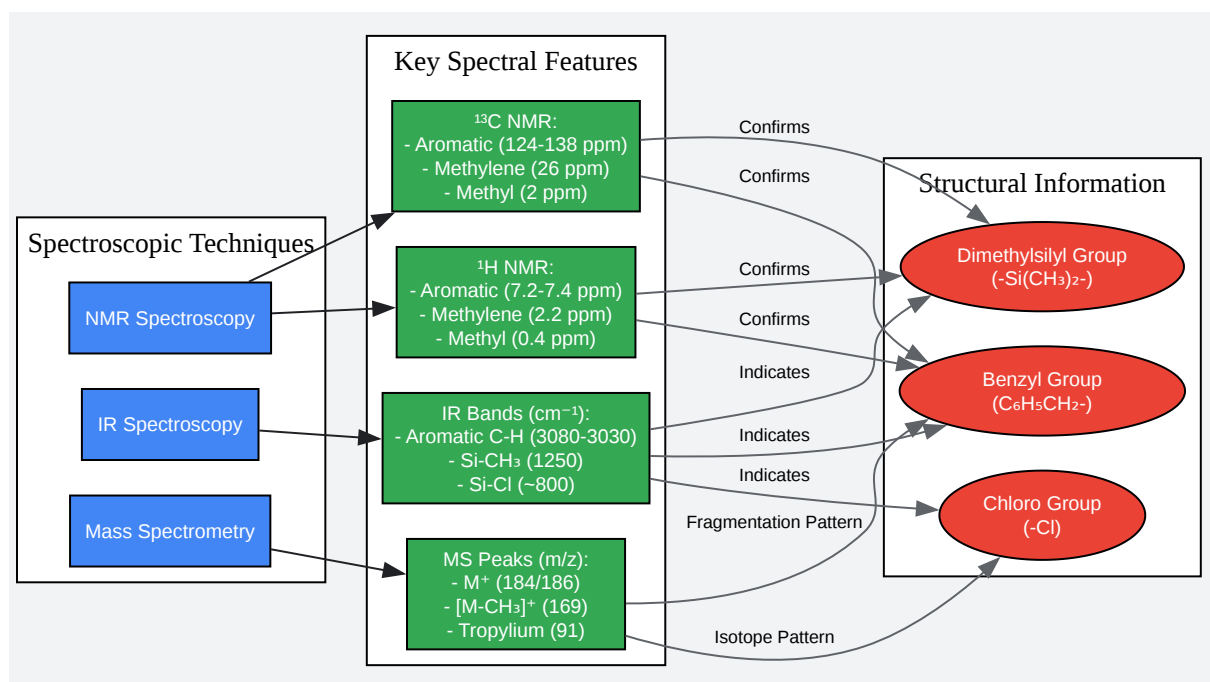
Ionization: Electron Ionization (EI) is a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Data Interpretation and Visualization

The following diagram illustrates the logical relationship of the key spectral data points for the identification of **benzylchlorodimethylsilane**.



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